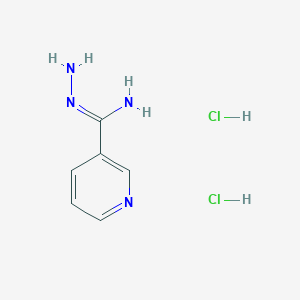

N-aminopyridine-3-carboximidamide dihydrochloride

Beschreibung

N-Aminopyridine-3-carboximidamide dihydrochloride is a synthetic organic compound characterized by a pyridine ring substituted with an amino group at the nitrogen position and a carboximidamide group at the 3-position, stabilized as a dihydrochloride salt. This structure enhances its solubility in aqueous media, making it a candidate for pharmaceutical and chemical research.

Eigenschaften

IUPAC Name |

N'-aminopyridine-3-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.2ClH/c7-6(10-8)5-2-1-3-9-4-5;;/h1-4H,8H2,(H2,7,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYSNTDTUUPRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=N/N)/N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation Reaction Method

- Starting Materials: Pyridine-3-carboximidamide derivatives and aminating agents.

- Reaction Conditions: Typically conducted in polar solvents such as ethanol or water under reflux.

- Procedure: The pyridine derivative is treated with hydroxylamine or similar aminating agents to introduce the amino group at the 3-position of the pyridine ring.

- Salt Formation: The free base is subsequently converted to the dihydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, enhancing solubility and stability.

- Monitoring: TLC and NMR confirm the formation of the desired compound and purity.

Cyclization and Functional Group Transformation

- Intermediate Formation: Pyridine derivatives undergo cyclization reactions, sometimes via Friedlander-type reactions, to form key intermediates.

- Hydroxylamine Treatment: Intermediates are treated with hydroxylamine (50 wt % in water) under reflux in ethanol to afford aminopyridine carboximidamide intermediates.

- Acid Anhydride Cyclization: Further cyclization with acid anhydrides can modify the intermediate to yield related compounds.

- Salification: Final conversion to hydrochloride salts is achieved by salification in hydrogen chloride solution.

Catalytic Methods Involving Metal Catalysts

- Nickel Catalysis: Nickel-catalyzed cycloaddition reactions have been employed to synthesize six-membered heterocycles including aminopyridines from cyanamides and diynes.

- Catalyst Systems: In situ generated nickel N-heterocyclic carbene complexes under basic conditions facilitate efficient cyclization.

- Advantages: High regioselectivity and yields have been reported, with potential scalability.

- Limitations: Specific to derivatives and may require careful ligand and reaction condition optimization.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Condensation Reaction | Pyridine-3-carboximidamide + Hydroxylamine; reflux in ethanol | 60-85 | Simple, well-established, scalable | Requires careful pH and temp control |

| Cyclization with Acid Anhydrides | Intermediate + Acid Anhydrides; reflux | 50-75 | Versatile intermediate modification | Multi-step, intermediate isolation |

| Nickel-Catalyzed Cycloaddition | Cyanamides + Diynes; Ni/NHC catalyst; basic conditions | 70-98 | High regioselectivity, high yields | Catalyst cost and sensitivity |

Research Findings and Optimization Notes

- The condensation method benefits from mild reaction conditions and relatively straightforward purification, making it suitable for lab-scale synthesis.

- Friedlander reaction-based intermediates provide a versatile platform for further functionalization, enabling the synthesis of a variety of derivatives.

- Nickel-catalyzed methods represent a modern approach with excellent yields and selectivity, though they require access to specialized catalysts and ligands.

- Reaction monitoring by NMR and TLC is critical to ensure completion and to avoid side reactions.

- The formation of the dihydrochloride salt enhances the compound’s solubility and stability, which is crucial for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions: N-Aminopyridine-3-carboximidamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of pyridine-3-carboxylic acid derivatives.

Reduction: Reduction reactions can produce aminopyridine derivatives.

Substitution: Substitution reactions can yield various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N-aminopyridine-3-carboximidamide dihydrochloride exhibits notable biological activities, particularly in the context of neurological research:

-

Ion Channel Modulation :

- The compound is known to block voltage-gated potassium channels, which increases neuronal excitability. This mechanism is crucial for understanding its therapeutic potential in treating conditions like multiple sclerosis and other demyelinating diseases.

-

Neuroprotective Effects :

- Research indicates that it may influence pathways related to neuronal survival and function, potentially modulating nitric oxide synthase activity. This could be beneficial in models of neurodegenerative diseases.

-

Enhancement of Synaptic Transmission :

- Studies show that the compound can enhance neurotransmission by blocking potassium channels, leading to increased action potential frequency in neurons. This property is essential for developing therapies aimed at improving muscle strength in neuromuscular disorders.

Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

-

Neurological Disorders :

- Its ability to enhance neuronal excitability positions it as a potential treatment for conditions such as multiple sclerosis and amyotrophic lateral sclerosis (ALS).

-

Neurodegenerative Diseases :

- The compound's neuroprotective properties suggest it could play a role in managing diseases like Alzheimer's or Parkinson's disease by promoting neuronal health.

-

Muscle Strength Improvement :

- Investigations into its effects on neuromuscular transmission may lead to therapies aimed at improving muscle strength in patients with specific neuromuscular disorders.

Wirkmechanismus

The mechanism by which N-aminopyridine-3-carboximidamide dihydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The molecular targets and pathways involved can vary, but they often include interactions with amino acids, nucleotides, and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share functional or structural similarities with N-aminopyridine-3-carboximidamide dihydrochloride:

Key Observations:

Positional Isomerism: The 6-aminopyridine analog (CID 20631584) differs in the amino group position (6- vs. This may influence receptor binding or solubility .

Heterocycle Saturation : The pyrrolidine derivative () replaces the aromatic pyridine with a saturated ring, increasing molecular flexibility but reducing aromatic interactions critical for π-stacking in biological systems.

Functional Group Variation : The thiourea-based compound () diverges significantly in functionality, prioritizing sulfur-mediated reactivity over the carboximidamide’s nitrogen-rich profile.

Physicochemical and Application Comparisons

| Property/Application | This compound | 6-Aminopyridine-3-carboximidamide Dihydrochloride | 1-Methylpyrrolidine-3-carboximidamide Dihydrochloride |

|---|---|---|---|

| Solubility | High (due to dihydrochloride salt) | Likely similar | High (salt form, polar pyrrolidine) |

| Biological Activity | Undocumented; potential enzyme inhibition | Undocumented; structural similarity to kinase inhibitors | Possible CNS applications (flexible pyrrolidine) |

| Synthetic Utility | Intermediate for heterocyclic drug candidates | Similar to above | Intermediate for peptidomimetics |

Supporting Evidence:

- Dihydrochloride Salts : Compounds like putrescine dihydrochloride () and azoamidine initiators () highlight the role of dihydrochloride salts in enhancing water solubility for industrial or biochemical applications.

- Pharmacological Context : Trientine dihydrochloride (), a copper-chelating agent, demonstrates how dihydrochloride formulations improve bioavailability in therapeutic settings.

Stability and Reactivity

- This compound: The pyridine ring’s aromaticity provides stability against oxidation, while the dihydrochloride salt mitigates hygroscopicity.

- 6-Aminopyridine Analog: The 6-amino group may increase susceptibility to electrophilic substitution compared to the N-amino isomer .

- Thiourea Derivative () : The thiourea group’s sensitivity to hydrolysis contrasts with the carboximidamide’s resilience under acidic conditions.

Biologische Aktivität

N-aminopyridine-3-carboximidamide dihydrochloride, a derivative of carboximidamides, has garnered attention for its significant biological activity, particularly in neurological contexts. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound has the molecular formula C7H9Cl2N5O and a molecular weight of approximately 172.61 g/mol. Its structure includes an aminopyridine core that contributes to its interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Nitric Oxide Synthase Modulation : The compound is believed to influence nitric oxide synthase (NOS) activity, which plays a crucial role in neuronal health and survival. By modulating NOS, it could help regulate nitric oxide levels, thereby impacting various signaling pathways associated with neuroprotection and inflammation .

- Neuroprotective Effects : Studies have shown that this compound may provide neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal survival and function, possibly through inhibition of apoptosis pathways or oxidative stress .

Neuroprotective Studies

A series of studies have investigated the neuroprotective properties of this compound:

- Cell Culture Models : In vitro studies demonstrated that the compound significantly reduced cell death in neuronal cultures exposed to neurotoxic agents. It was found to enhance cell viability and reduce markers of oxidative stress.

- Animal Models : Preclinical trials using animal models of neurodegeneration indicated that treatment with this compound improved cognitive functions and reduced neuroinflammation markers compared to control groups .

Comparative Biological Activity

The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| N-aminopyridine-3-carboximidamide | NOS modulation | Neuroprotection, reduced oxidative stress |

| 3-Aminopyridine | Potassium channel blocker | Improved muscle function in certain conditions |

| Nicotinic acid | Neurotransmitter modulation | Enhances cognitive function |

| Pyridine-2-carboximidamide | Antimicrobial activity | Effective against various bacterial strains |

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study published in 2024 investigated the effects of this compound on Alzheimer's disease models. Researchers found that administration of the compound led to a significant decrease in amyloid-beta plaques and tau phosphorylation, two hallmark features of Alzheimer's pathology. Behavioral assessments indicated improved memory retention in treated animals compared to controls .

Case Study 2: Inhibition of Inflammatory Responses

Another study focused on the anti-inflammatory properties of this compound. It was shown to inhibit the production of pro-inflammatory cytokines in activated microglial cells, suggesting its potential as a therapeutic agent for inflammatory neurological disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-aminopyridine-3-carboximidamide dihydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation reactions and salt formation. Critical steps include:

- Use of coupling agents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) for amide bond formation .

- Controlled pH during dihydrochloride salt precipitation to avoid byproducts .

- Purification via HPLC or column chromatography, with purity validation using NMR and mass spectrometry (e.g., ≥98% purity thresholds as in pharmaceutical-grade syntheses) .

Q. How should researchers characterize the purity and structural integrity of This compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection to quantify impurities .

- Spectroscopy : H/C NMR for functional group verification and mass spectrometry for molecular weight confirmation .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and stability .

Q. What factors influence the stability of This compound in various solvents?

- Methodological Answer :

- Solvent Polarity : Enhanced stability in polar solvents (e.g., water or PBS buffer) due to ionic interactions .

- Storage Conditions : Hygroscopicity requires desiccated storage at 2–8°C to prevent hydrolysis .

- pH Sensitivity : Stability testing across pH 3–7 using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzyme inhibitory effects of This compound?

- Methodological Answer :

- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., for lysine-specific demethylases) under varying inhibitor concentrations .

- Cellular Models : Dose-response studies in cancer cell lines to assess proliferation inhibition (e.g., CCK-8 assays) and apoptosis via flow cytometry .

- Structural Analysis : Molecular docking simulations to identify binding motifs using X-ray crystallography data of homologous enzymes .

Q. What strategies are effective in resolving discrepancies in reported solubility data for dihydrochloride salts in aqueous vs organic solvents?

- Methodological Answer :

- Standardized Protocols : Use USP-type shake-flask methods with controlled temperature (25°C ± 0.5°C) and pH (e.g., PBS vs. DMSO) .

- Advanced Techniques : Dynamic light scattering (DLS) to detect aggregation, or saturation shake-plate assays with UV/Vis quantification .

- Data Normalization : Account for counterion effects (e.g., chloride vs. acetate) and ionic strength adjustments .

Q. How can synthetic protocols for This compound be optimized to address byproduct formation?

- Methodological Answer :

- Reaction Monitoring : In-line FTIR or LC-MS to detect intermediates and adjust stoichiometry (e.g., reducing excess carbodiimide reagents) .

- Byproduct Mitigation : Use scavengers like Tris-(2-carboxyethyl)phosphine (TCEP) to prevent disulfide formation .

- Process Optimization : Design of experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading effects on yield .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the bioavailability of dihydrochloride vs. hydrochloride salts?

- Methodological Answer :

- Comparative Studies : Parallel dissolution testing in simulated gastric fluid (SGF) and intestinal fluid (SIF) .

- Pharmacokinetic Modeling : AUC and C comparisons in rodent models under matched dosing conditions .

- Counterion Impact : Assess chloride ion interference using ion-selective electrodes or ICP-MS .

Safety and Handling

Q. What precautions are critical when handling hygroscopic dihydrochloride salts in experimental settings?

- Methodological Answer :

- Environmental Control : Use gloveboxes with <10% humidity for weighing and formulation .

- Stability Monitoring : Real-time moisture analysis via Karl Fischer titration during storage .

- Waste Management : Neutralization of acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.